molecular formula C18H16N2O3S B5705414 N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5705414
M. Wt: 340.4 g/mol
InChI Key: ZDMUXDOLAWNPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, also known as MBZM, is a chemical compound with potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby inhibiting the growth of cancer cells. N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications. However, there are also some limitations to using N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for the research on N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, the development of more potent and selective HDAC inhibitors based on N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide could lead to the discovery of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is a chemical compound with potential therapeutic applications in various diseases such as cancer and neurodegenerative diseases. It has been extensively studied for its pharmacological properties and has been shown to possess anti-cancer and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and to establish its efficacy and safety in humans.

Synthesis Methods

The synthesis of N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride and then with 4-methoxyaniline. The resulting compound is then treated with ammonium carbonate to yield N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide. The reaction scheme is shown below:

Scientific Research Applications

N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-14-5-3-4-6-15(14)23-16(11)17(21)20-18(24)19-12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMUXDOLAWNPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.